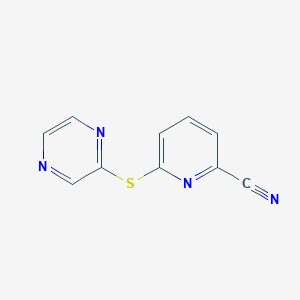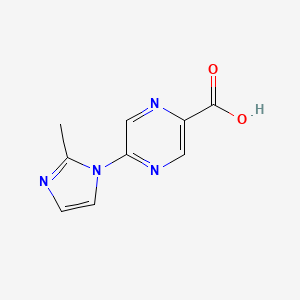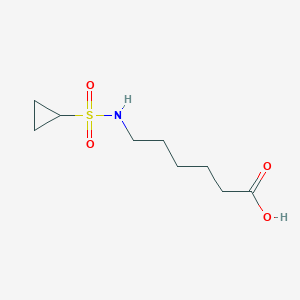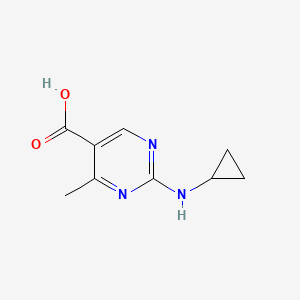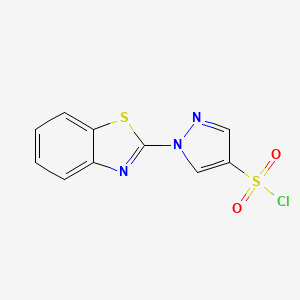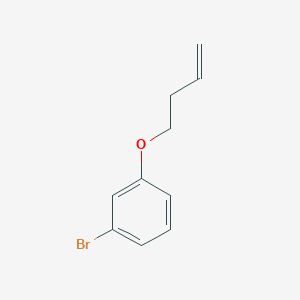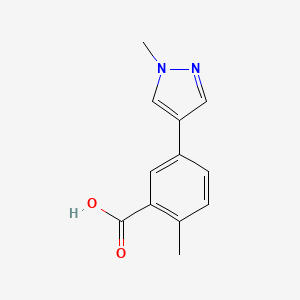
2-Methyl-5-(1-methyl-1H-pyrazol-4-yl)benzoic acid
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Hydrogen-Bonded Supramolecular Structures
Research has demonstrated that molecules related to 2-Methyl-5-(1-methyl-1H-pyrazol-4-yl)benzoic acid can form hydrogen-bonded supramolecular structures. For instance, similar molecules have been observed to form chains, sheets, and three-dimensional framework structures through various hydrogen bonds, contributing to a deeper understanding of molecular interactions and structural chemistry (Portilla et al., 2007).
Molecular Interactions in Drug Candidates
In the field of pharmacology, pyrazole-based molecules, closely related to 2-Methyl-5-(1-methyl-1H-pyrazol-4-yl)benzoic acid, have shown significant interactions when docked against bacterial DNA gyrase. This highlights the potential for such compounds in drug development, particularly against bacterial infections (Shubhangi et al., 2019).
Antitumor Activity
Pyrazole derivatives, akin to 2-Methyl-5-(1-methyl-1H-pyrazol-4-yl)benzoic acid, have been synthesized and evaluated for their cancer inhibitory activity. These compounds displayed promising antitumor activity against various cancer cell lines, suggesting their potential as lung cancer inhibitory agents (Jing et al., 2012).
Antibacterial and Antifungal Activity
Research has shown that certain pyrazole derivatives exhibit significant antibacterial and antifungal activities. This indicates the potential use of 2-Methyl-5-(1-methyl-1H-pyrazol-4-yl)benzoic acid-related compounds in developing new antimicrobial agents (Rai et al., 2009).
Propiedades
IUPAC Name |
2-methyl-5-(1-methylpyrazol-4-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-8-3-4-9(5-11(8)12(15)16)10-6-13-14(2)7-10/h3-7H,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSHPIIZELGWNCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN(N=C2)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-(1-methyl-1H-pyrazol-4-yl)benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



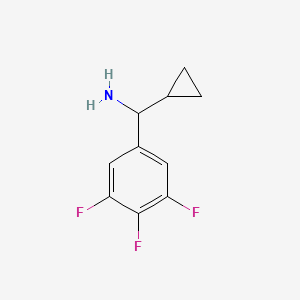

![3-Methyl-1-[(oxan-4-yl)methyl]piperazine](/img/structure/B1399981.png)
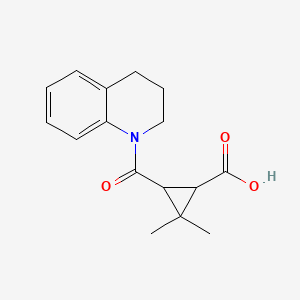
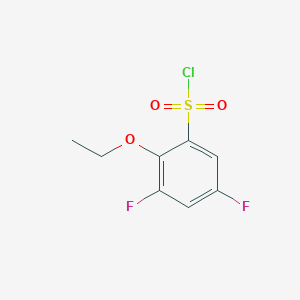
![1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidin-3-amine](/img/structure/B1399985.png)
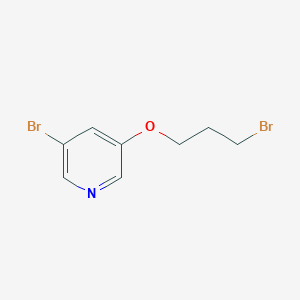
![1-[(3-fluorophenyl)methyl]-4-iodo-1H-pyrazole](/img/structure/B1399989.png)
